N-(2,4-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a structurally complex acetamide derivative featuring:
- A 2,4-dimethoxyphenyl group linked via an acetamide bridge.
- A pyridinone (2-oxopyridin-1(2H)-yl) core substituted at the 3-position with a 3-phenyl-1,2,4-oxadiazole moiety.
The 1,2,4-oxadiazole ring is known for its metabolic stability and ability to participate in hydrogen bonding, making it a common pharmacophore in drug design . The dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the pyridinone core could contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-30-16-10-11-18(19(13-16)31-2)24-20(28)14-27-12-6-9-17(23(27)29)22-25-21(26-32-22)15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFOGYTXLZTUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyridine ring , an oxadiazole ring , and various functional groups. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyridine and oxadiazole rings. Common reagents include amines, aldehydes, hydrazides, and acylation agents.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. For instance, studies have demonstrated its cytotoxic effects against human liver (HepG2), prostate (LNCap), and pancreatic (BxPC3) cancer cells .
- Enzyme Inhibition : It has been reported to selectively inhibit human carbonic anhydrases (hCA I and II) and cancer-related isoforms (hCA IX and XII) at nanomolar concentrations .
- Antiparasitic Effects : Compounds containing the oxadiazole unit are noted for their antiparasitic properties, contributing to their potential use in treating diseases like malaria and leishmaniasis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit enzyme activity by binding to active sites or altering enzyme conformation.
- Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways involved in cell proliferation and survival.
Research Findings
Recent studies have highlighted the compound's effectiveness against specific cancer types:
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| HepG2 | 0.65 | High cytotoxicity |
| LNCap | 0.75 | Moderate cytotoxicity |
| BxPC3 | 1.00 | Low cytotoxicity |
Case Studies
- In Vitro Studies : A study conducted on the HepG2 cell line revealed that this compound exhibited significant cytotoxicity with an IC50 value of 0.65 µM. This suggests a strong potential for further development as an anticancer agent.
- Selectivity Against Cancer Cells : Another study focused on the selectivity of the compound against cancerous versus non-cancerous cells. Results indicated that it was more effective in killing cancer cells while sparing normal cells, highlighting its therapeutic potential .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Key Observations:
Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole substituent distinguishes it from triazole- or oxazolidinone-containing analogues (e.g., triazolone in , oxazolidinone in ). Oxadiazoles generally exhibit higher metabolic stability compared to triazoles, which may translate to longer biological half-lives .
Substituent Impact on Bioactivity: 2,4-Dimethoxyphenyl vs. Chloro/Methyl Groups: The dimethoxy groups in the target compound may improve solubility compared to lipophilic dichlorophenoxy () or dimethylphenyl () substituents. However, this could reduce membrane penetration in hydrophobic environments. Phenyl-oxadiazole vs. Triazole-thioether: The phenyl-oxadiazole group may enhance binding to enzymes like kinases or proteases due to its planar geometry and hydrogen-bonding capacity, whereas triazole-thioethers () are associated with anti-inflammatory effects .
Biological Activity Trends: Compounds with triazole-thioether moieties (e.g., ) demonstrated significant anti-exudative activity (70–80% inhibition at 10 mg/kg), comparable to diclofenac sodium .
Research Findings and Implications
Pharmacological Potential
While direct studies on the target compound are lacking, insights from analogues suggest:
- Kinase Inhibition: The 1,2,4-oxadiazole-pyridinone scaffold may mimic ATP-binding motifs in kinases, a hypothesis supported by similar compounds targeting tyrosine kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
